(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny
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Overview
Description
(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structural features, which include an aminoethyl group and diphenyl moieties. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny typically involves multiple steps, starting with the preparation of the aminoethyl precursor. This precursor is then subjected to various chemical reactions to introduce the diphenyl groups. Common synthetic routes include:
Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Grignard Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **(S)-1-((1S)-1-(aminoethyl))-2-(dipheny)
- **(Rp)-1-((1R)-1-(aminoethyl))-2-(dipheny)
Uniqueness
(Rp)-1-((1S)-1-(aminoethyl))-2-(dipheny is unique due to its specific stereochemistry and the presence of both aminoethyl and diphenyl groups. This combination of features imparts distinct chemical and biological properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C24H24FeNP |
---|---|
Molecular Weight |
413.3 g/mol |
InChI |
InChI=1S/C19H19NP.C5H5.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-2-4-5-3-1;/h2-15H,20H2,1H3;1-5H;/t15-;;/m0../s1 |
InChI Key |
DRBVPPSGNFMTKZ-CKUXDGONSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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